molecular formula C18H22F3NO4 B1302924 (R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 957310-45-1

(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1302924
CAS No.: 957310-45-1
M. Wt: 373.4 g/mol
InChI Key: NZVYODUEBIJKKN-QGZVFWFLSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22F3NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Crystallographic Insights

One study focused on the structural characterization of a similar compound, providing insights into its conformation and intermolecular interactions. This research helps in understanding the molecule's potential in forming stable crystal structures, which is essential for designing new compounds with desired properties (Rajalakshmi et al., 2013).

Synthesis and Chemical Properties

Several papers have discussed the synthesis and structural analysis of compounds closely related to "(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid." These studies provide valuable insights into the compound's synthesis routes, crystal structure, and potential applications in medicinal chemistry, such as the development of influenza neuraminidase inhibitors (Wang et al., 2001). Furthermore, research on the improved selectivity in the removal of the tert-butyloxycarbonyl group offers insights into the compound's use in peptide synthesis and modification, showcasing its role in selective protection and deprotection strategies (Bodanszky & Bodanszky, 2009).

Application in Medicinal Chemistry

The compound's applications extend into medicinal chemistry, where its derivatives are explored for their inhibitory activity against viruses such as the influenza virus. The design and synthesis of such inhibitors highlight the compound's significance in developing therapeutics (Wang et al., 2001).

Bioconjugation and Radiolabeling

Further research demonstrates the compound's utility in bioconjugation and radiolabeling, where it serves as a precursor for developing mixed ligand tricarbonyl complexes. This application is crucial for labeling bioactive molecules for imaging and diagnostic purposes, indicating the compound's versatility in biochemistry and medical research (Mundwiler et al., 2004).

Novel Synthetic Routes

Innovative synthetic routes for related compounds have also been explored, demonstrating the compound's role in the synthesis of complex molecules with potential pharmaceutical applications. Such studies underline the importance of developing new synthetic strategies to access pharmacologically relevant compounds efficiently (Gan et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYODUEBIJKKN-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375981
Record name Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957310-45-1
Record name Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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